Tris(2-methyl-2-phenylpropyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methyl-2-phenylpropyl)gallane is a chemical compound with the molecular formula C30H39Ga It is a gallium-based organometallic compound, known for its unique structural and chemical properties
Vorbereitungsmethoden
The synthesis of Tris(2-methyl-2-phenylpropyl)gallane typically involves the reaction of gallium trichloride with 2-methyl-2-phenylpropyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
GaCl3+3LiC9H11→Ga(C9H11)3+3LiCl
The product is then purified through recrystallization or distillation to obtain pure this compound .
Analyse Chemischer Reaktionen
Tris(2-methyl-2-phenylpropyl)gallane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: It can be reduced to form gallium hydrides using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of different organogallium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tris(2-methyl-2-phenylpropyl)gallane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: This compound is used in the synthesis of advanced materials, such as semiconductors and nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism by which Tris(2-methyl-2-phenylpropyl)gallane exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tris(2-methyl-2-phenylpropyl)gallane can be compared with other similar compounds, such as:
Tris(pentafluoroethyl)gallane: Known for its superacidic properties and used in similar applications.
Gallane (GaH3): A simpler gallium hydride with different reactivity and applications.
Tris(2,4,6-trichlorophenyl)methyl-triarylamine: Used in organic luminescent materials and has different electronic properties.
This compound is unique due to its specific structural features and reactivity, making it valuable in various research fields.
Eigenschaften
CAS-Nummer |
138667-97-7 |
---|---|
Molekularformel |
C30H39Ga |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
tris(2-methyl-2-phenylpropyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; |
InChI-Schlüssel |
HAFIBJGHWMFQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Ga](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.